N'-{[4-(Dimethylamino)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetohydrazide moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding kinetics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]acetohydrazide
- N’-[(E)-[4-(Methoxyphenyl)methylidene]acetohydrazide
- N’-[(E)-[4-(Chlorophenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
26090-79-9 |
---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C11H15N3O/c1-9(15)13-12-8-10-4-6-11(7-5-10)14(2)3/h4-8H,1-3H3,(H,13,15) |
InChI Key |
WMELLMZRVXERTQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.